2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid
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Description
2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O3S2 and a molecular weight of 246.31 . It is also known as 4-Thiazoleacetic acid, 2-[(2-amino-1-methyl-2-oxoethyl)thio]- .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the thiazole ring is a common feature in many biologically active compounds.Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
Anti-Inflammatory and Analgesic Activities
Certain derivatives of the compound, such as (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43), have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index compared with indomethacin and celecoxib .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Antitubercular Activity
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
Antioxidant Activity
Indole derivatives possess antioxidant activity, which is beneficial for neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
properties
IUPAC Name |
2-[2-(1-amino-1-oxopropan-2-yl)sulfanyl-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-4(7(9)13)15-8-10-5(3-14-8)2-6(11)12/h3-4H,2H2,1H3,(H2,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCLGVJSUPIPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NC(=CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((1-Amino-1-oxopropan-2-yl)thio)thiazol-4-yl)acetic acid |
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